sec-Butyl 4-hydroxybenzoate
Description
Contextualization within the Paraben Class of Esters
Parabens are a class of alkyl esters of p-hydroxybenzoic acid. researchgate.net The fundamental structure consists of a benzene (B151609) ring substituted with a hydroxyl group and an ester group at the para (1,4) positions. What differentiates individual parabens is the nature of the alkyl group attached to the ester. Common examples include methylparaben, ethylparaben (B1671687), propylparaben (B1679720), and butylparaben (B1668127). ejournals.eu
sec-Butyl 4-hydroxybenzoate (B8730719) is a specific isomer within the butylparaben group. Its chemical formula is C₁₁H₁₄O₃, and it has a molecular weight of 194.23 g/mol . ontosight.ai Structurally, it is characterized by a sec-butyl group (a 1-methylpropyl group) forming the ester with p-hydroxybenzoic acid. ontosight.ai This branched-chain structure distinguishes it from its straight-chain isomer, n-butylparaben. This structural variation can influence the compound's physical properties and biological activity. researchgate.net The synthesis of sec-butyl 4-hydroxybenzoate is typically achieved through the esterification of 4-hydroxybenzoic acid with sec-butanol.
The antimicrobial activity of parabens is a key reason for their widespread use. researchgate.net While the exact mechanism is not fully elucidated, it is thought to involve the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis in microorganisms. wikipedia.orgnih.gov The effectiveness of parabens as antimicrobial agents tends to increase with the length of the alkyl chain. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | sec-Butylparaben, 4-Hydroxybenzoic acid sec-butyl ester |
| CAS Number | 17696-61-6 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to almost white powder or crystal |
| Solubility | Very slightly soluble in water |
Data sourced from multiple chemical suppliers and databases. calpaclab.comijrsset.org
Historical Trajectory of Academic Research on Paraben Esters
The history of academic and industrial research on paraben esters dates back to the early 20th century. They were first introduced as antimicrobial preservatives in the 1920s and gained popularity due to their effectiveness against a broad spectrum of bacteria, yeasts, and molds, as well as their chemical stability and low cost. wikipedia.org For many years, research focused on their efficacy as preservatives in pharmaceuticals, cosmetics, and food products. nih.govnih.gov
The scientific focus on parabens began to shift in the late 1990s and early 2000s with the emergence of studies suggesting potential endocrine-disrupting properties. europa.eu Research began to investigate the estrogenic activity of various parabens. nih.gov These studies have shown that parabens can bind to estrogen receptors, although their potency is significantly lower than that of endogenous estradiol (B170435). europa.eu This has led to a considerable body of research examining the potential for parabens to interfere with the endocrine system. nih.govresearchgate.net
Further research has explored the antiandrogenic activity of parabens, with some studies indicating that they can interfere with androgen receptors. acs.org The metabolism of parabens has also been a significant area of study. In humans, parabens are known to be metabolized by carboxylesterases, primarily in the skin and liver, to p-hydroxybenzoic acid, which is then conjugated and excreted. cir-safety.org However, comparative studies have indicated that the rate of metabolism can differ between species and among different paraben isomers. researchgate.net
Current Research Landscape and Identified Knowledge Gaps for this compound
The current research landscape for this compound is largely framed by the broader investigation into the biological activities of all parabens. Its primary recognized function remains as an antibacterial and antifungal preservative. ontosight.ai However, much of the contemporary research is focused on its potential as an endocrine-disrupting chemical.
Recent studies have continued to investigate the estrogenic and antiandrogenic properties of butylparabens. nih.govnih.gov For instance, research on n-butylparaben has shown that it can have multiple endocrine-disrupting effects in animal models. nih.gov While these studies provide context, there is a comparative lack of research specifically focused on the sec-butyl isomer. The structural difference between n-butylparaben and sec-butylparaben could lead to differences in their biological activity and metabolic fate, a nuance that is not yet fully explored. researchgate.net
A significant knowledge gap is the limited number of studies that directly compare the toxicological and endocrine-disrupting profiles of different butylparaben isomers. The rate of metabolism and the types of metabolites formed can be influenced by the isomeric form of the alkyl chain, which in turn can affect the compound's biological activity. researchgate.netnih.gov While methods for the detection of parabens, including butylparaben, in various products are well-established, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), more research is needed to specifically quantify the presence and metabolic products of sec-butylparaben in biological and environmental samples. kau.edu.sanih.govpsu.edumdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8(2)14-11(13)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOTXZHOGPQFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044607 | |
| Record name | sec-Butylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-61-6 | |
| Record name | 1-Methylpropyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl p-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Butylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-butyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYL P-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16V369U91O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic and Biosynthetic Pathways of Sec Butyl 4 Hydroxybenzoate and Analogs
Chemical Synthesis Methodologies and Optimization
The primary method for synthesizing sec-butyl 4-hydroxybenzoate (B8730719), also known as sec-butylparaben, is through the esterification of 4-hydroxybenzoic acid with sec-butanol. ontosight.ai This reaction is a cornerstone of industrial production for this and other parabens. nih.gov
Esterification Reactions and Catalytic Systems
The synthesis of 4-hydroxybenzoate esters, including sec-butyl 4-hydroxybenzoate, is typically achieved by reacting 4-hydroxybenzoic acid (p-hydroxybenzoic acid or PHBA) with the corresponding alcohol. sibran.ru This process is generally catalyzed by a protic acid, such as sulfuric acid. google.com The reaction involves the formation of an ester bond between the carboxylic acid group of 4-hydroxybenzoic acid and the hydroxyl group of the alcohol. sibran.ru
While effective, traditional acid catalysis can lead to challenges in product purification, requiring the removal of the catalyst and unreacted starting materials. google.com To address these issues, research has explored alternative catalytic systems. For instance, montmorillonite (B579905) K10 clay has been utilized as a heterogeneous catalyst for the synthesis of methyl, ethyl, and propyl parabens, offering easier separation and reusability. researchgate.net Another approach involves the use of diatomite-supported phosphotungstic acid with a Dawson structure, which has shown a yield of 90.8% for butyl p-hydroxybenzoate under optimized conditions. researchgate.net Microwave irradiation has also been investigated as a method to accelerate the esterification reaction, reducing reaction times and minimizing pollution from conventional acid catalysts. researchgate.net
For more complex derivatives, such as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, specific catalysts like sodium methoxide (B1231860) or p-toluenesulfonic acid are employed, with methanol (B129727) serving as both a reactant and a solvent. google.com The reaction conditions, including temperature and molar ratios, are optimized to maximize yield and purity. google.com
Table 1: Catalytic Systems for Paraben Synthesis
| Catalyst | Reactants | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfuric Acid | 4-Hydroxybenzoic Acid, Alcohol | Alkyl Paraben | Varies | google.com |
| Montmorillonite K10 Clay | 4-Hydroxybenzoic Acid, Alcohol | Methyl, Ethyl, Propyl Parabens | Good | researchgate.net |
| Diatomite-supported Phosphotungstic Acid | p-Hydroxybenzoic Acid, n-Butyl Alcohol | Butyl p-hydroxybenzoate | 90.8% | researchgate.net |
| p-Toluenesulfonic Acid | 3,5-di-tert-butyl-4-hydroxybenzoic acid, Methanol | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | 81.6% | google.com |
| CuSO4/SBA-15 | p-Cresol, Isobutylene | 2,6-di-tert-butyl-p-cresol (BHT) | 85.5% | nih.gov |
Stereoselective Synthesis Approaches for Chiral Purity
The synthesis of chiral analogs of this compound, such as (S)-2,4-dihydroxybutyl-4-hydroxybenzoate, requires stereoselective methods to ensure high enantiomeric purity. researchgate.netresearchgate.net One prominent strategy is Jacobsen's Hydrolytic Kinetic Resolution (HKR). researchgate.netresearchgate.net This technique has been successfully applied to produce (S)-2,4-dihydroxybutyl-4-hydroxybenzoate with an enantiomeric excess of 99%. researchgate.net The synthesis starts from an optically active precursor, for instance, (S)-1,2,4-butanetriol, and involves key steps like 1,3-diol protection, coupling with p-anisic acid, and subsequent deprotection. researchgate.net
Another approach involves the stereoselective synthesis of polyfunctionalized piperidines using chiral auxiliaries like (S)-7-isopropyl-cis-aminoindanol. conicet.gov.ar While not directly applied to this compound, this demonstrates the principle of using chiral auxiliaries to control the stereochemistry of complex molecules. The choice of chiral auxiliary and reaction conditions is crucial for achieving the desired stereoselectivity. conicet.gov.ar
The formation of mono-esters of cis-1,2-diols can also exhibit remarkable stereoselectivity. For example, the reaction of trans-decalin-cis-2,3-diol via an orthoester intermediate leads predominantly to the axial ester, complementing the equatorial ester formation from reaction with benzoyl chloride and pyridine. cdnsciencepub.com This highlights how different synthetic routes can yield different stereoisomers.
Development of Novel Synthetic Routes and Derivatization Strategies
Research into novel synthetic routes aims to improve efficiency, sustainability, and access to new derivatives. One area of development is the synthesis of sustainable antioxidants from bio-based phenolic acids like 4-hydroxybenzoic acid (4-HB). mdpi.com These acids can be chemically modified through esterification with diols or triols to enhance properties like polymer matrix compatibility and thermal stability. mdpi.com For example, 4-hydroxybutyl 4-hydroxybenzoate has been synthesized by reacting 4-HB with 1,4-butanediol (B3395766) (BDO) using p-toluenesulfonic acid (PTSA) as a catalyst. chemrxiv.org
Derivatization strategies are also employed to enhance the detection of 4-hydroxybenzoates and their metabolites in analytical methods. researchgate.netnih.gov Chemical derivatization can be used to improve the sensitivity of mass spectrometry for screening these compounds. researchgate.netnih.gov For instance, propionic anhydride (B1165640) has been used for the in-situ derivatization of parabens for analysis by gas chromatography. univ.kiev.uaresearchgate.net
Furthermore, novel 4-substituted 2,6-di-tert-butylphenol (B90309) compounds have been synthesized, where a 3,5-di-t-butyl-4-hydroxybenzoate group is incorporated. google.com This demonstrates the versatility of 4-hydroxybenzoic acid as a building block for more complex molecules with potential pharmaceutical applications. google.com
Biosynthetic Mechanisms and Microbial Production of 4-Hydroxybenzoate Esters
While chemical synthesis is the industrial standard, microorganisms also possess the capability to produce 4-hydroxybenzoic acid and its esters. nih.govnih.gov This discovery has opened avenues for biotechnological production of these compounds.
The marine bacterium Microbulbifer sp. strain A4B-17, isolated from an ascidian, has been found to naturally produce 4-hydroxybenzoic acid (4HBA) and its butyl, heptyl, and nonyl esters. nih.govnih.gov This was a significant finding as it was the first report of a microorganism biosynthesizing these petrochemical products. nih.gov The bacterium likely produces these esters to inhibit the growth of competing microorganisms. nih.gov It is believed that the synthesis of these parabens in the bacterium occurs through an enzymatic reaction, similar to the acid-catalyzed esterification used in industrial synthesis, but utilizing an enzyme like an esterase. nih.gov
The biosynthesis of the precursor, 4-hydroxybenzoic acid, in microorganisms can occur through several pathways. wikipedia.org One major route involves the conversion of chorismate, an intermediate in the shikimate pathway, directly to 4HBA and pyruvate (B1213749) by the enzyme chorismate lyase (UbiC). nih.govfrontiersin.org This pathway is found in bacteria like Escherichia coli and is a key step in ubiquinone biosynthesis. wikipedia.orgfrontiersin.org
Another biosynthetic route starts from L-phenylalanine or tyrosine. nih.govwikipedia.org In some bacteria and plants, L-phenylalanine is converted to cinnamate (B1238496) by phenylalanine ammonia (B1221849) lyase. nih.gov Cinnamate is then converted to benzoate, which can be hydroxylated at the para position by a cytochrome P450 system to yield 4HBA. nih.gov Alternatively, tyrosine can be deaminated to 4-coumarate by tyrosine ammonia-lyase, which can then be converted to 4-hydroxybenzoate. frontiersin.org In plants, 4-coumarate can be converted to 4-hydroxybenzoate through either a β-oxidation pathway or a non-β-oxidative pathway. biocyc.org
Some microorganisms can also produce 4-hydroxybenzoic acid through the degradation of other aromatic compounds. For example, a coryneform bacterium, strain NTB-1, can produce 4-HBA from 4-chlorobenzoate. wur.nl Furthermore, some bacteria like Enterobacter cloacae can hydrolyze parabens back to 4-hydroxybenzoic acid, which is then decarboxylated to phenol (B47542) under aerobic conditions. asm.org The esterase responsible for this hydrolysis in E. cloacae, named PrbA, has been purified and characterized. nih.gov
Engineered microorganisms are also being developed for the high-yield production of 4-hydroxybenzoate from renewable feedstocks like glucose or glycerol. frontiersin.org For instance, an engineered Pseudomonas taiwanensis VLB120 strain has been developed to produce 4-hydroxybenzoate with improved yields. frontiersin.org
Table 2: Microbial Production of 4-Hydroxybenzoate and its Esters
| Microorganism | Product(s) | Precursor/Substrate | Key Enzyme(s) | Reference |
|---|---|---|---|---|
| Microbulbifer sp. A4B-17 | 4-Hydroxybenzoic acid, Butyl 4-hydroxybenzoate, Heptyl 4-hydroxybenzoate, Nonyl 4-hydroxybenzoate | Not specified (likely from primary metabolism) | Esterase (postulated) | nih.govnih.gov |
| Escherichia coli (engineered) | 4-Hydroxybenzoate | Chorismate | Chorismate lyase (UbiC) | frontiersin.org |
| Pseudomonas taiwanensis VLB120 (engineered) | 4-Hydroxybenzoate | Glucose, Glycerol | Chorismate lyase (UbiC) | frontiersin.org |
| Corynebacterium glutamicum (engineered) | 4-Hydroxybenzoate | Glucose | Chorismate lyase (UbiC) | frontiersin.org |
| Coryneform bacterium NTB-1 | 4-Hydroxybenzoate | 4-Chlorobenzoate | 4-CBA:CoA ligase, 4-CBA dehalogenase | wur.nl |
| Enterobacter cloacae | 4-Hydroxybenzoic acid, Phenol | Parabens (methyl, ethyl, propyl) | Esterase (PrbA) | asm.orgnih.gov |
Advanced Analytical Methodologies for Detection and Quantification of Sec Butyl 4 Hydroxybenzoate
Chromatographic Techniques for Trace Analysis (e.g., Liquid Chromatography with Ultraviolet and Fluorescence Detection)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the analysis of sec-Butyl 4-hydroxybenzoate (B8730719) and other parabens. sci-hub.sejascoinc.com These methods offer excellent separation capabilities, allowing for the resolution of individual parabens from complex sample matrices. jascoinc.com
Liquid Chromatography with Ultraviolet (UV) Detection: HPLC coupled with a UV detector is a widely used method for paraben analysis. nih.gov The detection is typically performed at a wavelength of 254 nm or 272 nm. nih.govusp.org The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid to improve peak shape. jascoinc.comsielc.com Isocratic or gradient elution modes can be employed to achieve optimal separation. nih.govsemanticscholar.org For instance, a reversed-phase HPLC (RP-HPLC) method has been developed for the analysis of bulk raw materials of various parabens, including butylparaben (B1668127), demonstrating the robustness of this technique. oup.comresearchgate.net UHPLC systems, utilizing columns with smaller particle sizes (e.g., 2 µm), can significantly reduce analysis time and solvent consumption, making them suitable for high-throughput screening. jascoinc.com
Liquid Chromatography with Fluorescence Detection (FD): For enhanced sensitivity and selectivity, HPLC with fluorescence detection (HPLC-FD) is an effective alternative to UV detection. moca.net.uarsc.org Parabens exhibit natural fluorescence, which can be measured at specific excitation and emission wavelengths, typically around 254 nm for excitation and 310 nm for emission. moca.net.uarsc.orgresearchgate.net This technique allows for the determination of parabens at trace levels, often with minimal sample preparation, such as a simple dilution step for certain cosmetic products. rsc.orgrsc.org The high selectivity of fluorescence detection minimizes interference from other compounds in the matrix. rsc.org
| Technique | Column | Mobile Phase | Detection Wavelength/Conditions | Reference |
|---|---|---|---|---|
| HPLC-UV | C18 | Water:Acetonitrile (63:37 v/v) | 254 nm | nih.gov |
| HPLC-FD | C18 | Aqueous o-phosphoric acid (0.08%) and Methanol (B129727)/Water (90:10 v/v) mixture (45:55) | Excitation: 254 nm, Emission: 310 nm | moca.net.ua |
| UHPLC-UV | X-pressPak C18S (2.1 mm I.D. x 50 mmL, 2 µm) | 0.1% H3PO4 / CH3CN (50/50) | Not Specified | jascoinc.com |
| RP-HPLC | Waters Atlantis dC18, 5 cm x 4.6 mm i.d., 3 µm | Acetonitrile–water (34:66, v/v) | Not Specified | oup.com |
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS), often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for both the structural elucidation and quantitative analysis of sec-Butyl 4-hydroxybenzoate.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for paraben analysis. researchgate.net Derivatization may sometimes be employed to improve the volatility and thermal stability of the parabens, though it is not always necessary. In GC-MS analysis, the compound is ionized, and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification. For quantitative analysis, selected ion monitoring (SIM) mode is often used, where the instrument is set to detect only specific fragment ions of the target analyte, thereby increasing sensitivity and reducing background noise. The mass spectrum of this compound shows characteristic peaks, including a top peak at m/z 121. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its more advanced version, LC-tandem mass spectrometry (LC-MS/MS), are widely used for the trace determination of parabens in complex environmental and biological samples. researchgate.netresearchgate.net These techniques combine the separation power of LC with the high sensitivity and specificity of mass spectrometry. researchgate.net LC-MS/MS provides excellent quantification capabilities with very low detection limits. researchgate.net The structural information obtained from the fragmentation patterns in MS/MS analysis confirms the identity of the analyte.
Infrared (IR) Spectroscopy: Infrared spectroscopy is another technique used for the identification of parabens. The IR absorption spectrum of a paraben provides information about its functional groups. The spectrum of butyl parahydroxybenzoate can be compared with a reference spectrum for identification purposes. usp.org
Method Validation, Sensitivity, and Specificity in Diverse Matrices
The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. Method validation is typically performed according to guidelines from organizations like the International Conference on Harmonisation (ICH). oup.comjbiochemtech.com Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For paraben analysis using HPLC, calibration curves typically show good correlation coefficient values (r² > 0.99). nih.gov
Sensitivity (LOD and LOQ): The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com For parabens, LOD and LOQ values can vary significantly depending on the analytical technique and the sample matrix. For example, using fabric-phase sorptive extraction followed by HPLC-UV, LOD values for several parabens were found to be in the range of 0.252 to 0.580 ng/mL. nih.gov Another study using vortex-assisted dispersive liquid-liquid extraction with UV-Vis spectrometry reported an LOD of 0.0476 µg/mL and an LOQ of 0.1442 µg/mL for parabens. bohrium.com
Specificity and Accuracy: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. oup.com This is often demonstrated by the absence of interfering peaks at the retention time of the analyte. jbiochemtech.com Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank sample matrix and the percentage of the analyte recovered is measured. mdpi.com For parabens, recovery rates are often in the range of 98% to 102%.
| Technique | Matrix | Linear Range | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| HPLC-FD | Cosmetics | 0.50-10.00 μg/mL | 0.29-0.32 μg/mL | 0.88-0.97 μg/mL | Not Specified | moca.net.ua |
| HPLC-UV | Cosmetics and Personal Care Products | Not Specified | 0.252-0.580 ng/mL | Not Specified | Not Specified | nih.gov |
| HPLC-FD | Cosmetic Products | Not Specified | Not Specified | 24-46 μg/mL | Not Specified | rsc.org |
| HPLC-UV | Skin Layers | Not Specified | 0.026-0.090 μg/mL | 0.087-0.301 µg/mL | 61.80-105.73 | semanticscholar.orgmdpi.com |
| HPLC-UV | Ointment | Not Specified | 0.20 μg/mL (Butylparaben) | 0.95 μg/mL (Butylparaben) | 95-105 | jbiochemtech.com |
Sample Preparation and Extraction Techniques for Complex Biological and Environmental Samples
Effective sample preparation is a critical step in the analysis of this compound from complex matrices to remove interferences and concentrate the analyte. researchgate.net The choice of extraction technique depends on the nature of the sample matrix and the target analyte concentration.
Liquid-Liquid Extraction (LLE): This is a traditional method for extracting parabens from aqueous samples. However, it can be time-consuming and may lead to emulsion formation. researchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of parabens from various matrices, including cosmetics and environmental samples. researchgate.netlew.ro It offers advantages over LLE, such as higher selectivity, reduced solvent consumption, and the ability to handle small sample volumes. researchgate.netlew.ro C18 cartridges are commonly used for the extraction of parabens. researchgate.net
Microextraction Techniques: Several microextraction techniques have been developed to further reduce solvent usage and improve extraction efficiency. These include:
Solid-Phase Microextraction (SPME): In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and the analytes are adsorbed onto the fiber. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for efficient extraction of the analytes. researchgate.net
Fabric-Phase Sorptive Extraction (FPSE): This method utilizes a fabric membrane coated with a sorbent for the preconcentration of analytes from complex matrices. nih.govdntb.gov.ua
Other Techniques:
Ultrasonic-Assisted Extraction: Sonication can be used to enhance the extraction of parabens from solid samples like soil and sediment. researchgate.net The ultrasonic waves create cavitation, which facilitates the transfer of the analyte from the sample matrix to the extraction solvent. researchgate.net
Cloud Point Extraction (CPE): This is an environmentally friendly method that uses a surfactant to extract organic pollutants from various samples. ukm.my
The selection of the appropriate sample preparation and extraction technique is crucial for achieving accurate and reliable results in the trace analysis of this compound.
Mechanistic Investigations of Biological Activities of Sec Butyl 4 Hydroxybenzoate
Endocrine Disrupting Properties and Nuclear Receptor Interactions
Butylparaben (B1668127) is recognized for its potential to interfere with the endocrine system, primarily through its interactions with various nuclear receptors. ewg.org These interactions can lead to a cascade of cellular events that mimic or antagonize the actions of endogenous hormones.
One of the most studied endocrine-disrupting effects of butylparaben is its estrogenic activity, mediated through the modulation of estrogen receptors.
Butylparaben has demonstrated the ability to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). researchgate.net Competitive binding assays revealed that parabens with longer alkyl side-chains, such as butylparaben, exhibit a greater affinity for both estrogen receptors. researchgate.net Studies have shown that all tested parabens were more active with hERβ than hERα. nih.gov Despite this binding affinity, the relative binding affinity values are considerably lower than that of the potent synthetic estrogen, diethylstilbestrol. researchgate.net Computational docking studies have further supported these findings, showing that paraben compounds have the potential for favorable interactions within the ligand-binding domain of human ERα, similar to 17β-estradiol. nih.gov
Butylparaben has been shown to stimulate the proliferation of estrogen-receptor (ER)-positive human breast cancer cell lines, such as MCF-7 and T47D. researchgate.nettennessee.edu This proliferative effect is ER-dependent, as it can be completely suppressed by the co-administration of an ER antagonist like ICI 182,780 (Fulvestrant). researchgate.netnih.govnih.gov
Research has determined the half-maximal effective concentrations (EC50) for the proliferative effects of butylparaben and its metabolites. For instance, a metabolite of n-butylparaben, 3-hydroxy n-butyl 4-hydroxybenzoate (B8730719), induced cellular proliferation in MCF-7 cells with an EC50 of 8.2 µM. nih.govescholarship.org In comparison, the parent n-butylparaben had an EC50 of 1.2 µM in MCF-7 cells. nih.gov In T47D cells, proliferation was observed after exposure to butylparaben and its hydroxylated metabolites over a concentration range of 10 pM to 30 µM. tennessee.edu
The mechanism of this proliferation involves the activation of ERα signaling pathways. nih.gov Exposure to butylparaben and its metabolites induces the expression of pro-proliferative, estrogen-inducible genes like GREB1. nih.govnih.gov This induction is blocked by ER antagonists, confirming the ER-dependence of this action. nih.govnih.gov Furthermore, treatment with butylparaben has been observed to increase ERα protein expression in MCF-7 cells. nih.gov
Table 1: Proliferative Effects of Butylparaben and its Metabolite on Estrogen-Responsive Cell Lines
| Compound | Cell Line | Endpoint | Result (EC50) | Citation |
| n-Butylparaben | MCF-7 | Proliferation | 1.2 µM | nih.gov |
| 3-hydroxy n-butyl 4-hydroxybenzoate | MCF-7 | Proliferation | 8.2 µM | nih.govescholarship.org |
| 2-hydroxy iso-butyl 4-hydroxybenzoate | MCF-7 | Proliferation | 2.2 µM | nih.gov |
| 2-hydroxy iso-butyl 4-hydroxybenzoate | T47D | Proliferation | 43.0 µM | nih.gov |
Butylparaben has been shown to interfere with steroidogenesis, the metabolic pathway for producing steroid hormones. In vitro studies using the H295R human adrenocortical carcinoma cell line demonstrated that both ethyl and butyl paraben caused a significant increase in the formation of progesterone (B1679170). ewg.org This suggests an impact on the early stages of the steroidogenic pathway.
Further investigation revealed that butylparaben may disrupt the transport of cholesterol into the mitochondria, a critical step for steroid synthesis. ewg.org This is supported by findings that butylparaben significantly decreased the mRNA expression of the Steroidogenic Acute Regulatory (StAR) protein in the adrenal glands. ewg.org Additionally, butylparaben was found to decrease the mRNA expression level of estrogen receptor-beta in the ovaries of fetuses exposed in utero. ewg.org
Recent studies have identified parabens as potential contributors to adipogenesis. Butylparaben, in particular, promotes the differentiation of adipocytes in both murine 3T3-L1 cells and human adipose-derived multipotent stromal cells. nih.govnih.gov The adipogenic potency of parabens appears to increase with the length of their linear alkyl chain, with butylparaben being more potent than methyl-, ethyl-, and propylparaben (B1679720). nih.govtennessee.edunih.gov This effect is mediated through the activation of the peroxisome proliferator-activated receptor γ (PPARγ) and/or the glucocorticoid receptor. researchgate.netnih.govtennessee.edu
A potential mechanism for these adipogenic effects involves the modulation of the endocannabinoid system. escholarship.org Research has shown that parabens can inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids. nih.govescholarship.org Butylparaben is among the parabens that exhibit this inhibitory activity. nih.gov While this FAAH inhibition may contribute to the enhanced adipocyte differentiation observed with paraben exposure, this adipogenic effect appears to be independent of the direct activation of the cannabinoid receptor 1 (CB1). nih.govescholarship.org
Table 2: Adipogenic and Endocannabinoid Effects of Butylparaben
| Biological Process | Cell Line/System | Key Finding | Mechanism | Citation |
| Adipocyte Differentiation | 3T3-L1, hADSC | Promotes adipogenesis | Activation of PPARγ and/or Glucocorticoid Receptor | nih.govtennessee.edunih.gov |
| Endocannabinoid System Modulation | Enzyme Assay | Inhibition of Fatty Acid Amide Hydrolase (FAAH) | Mixed-type, time-independent kinetics | nih.govescholarship.org |
In addition to its estrogenic effects, butylparaben has demonstrated antiandrogenic properties. In vitro assays have shown that butylparaben can inhibit testosterone-induced transcriptional activity. europa.eu At a concentration of 10 µM, butyl-4-hydroxybenzoate was found to inhibit this activity by 19%. europa.eu However, it should be noted that findings regarding the antiandrogenic activity of butylparaben have been inconsistent across different studies. nih.gov While some studies report weak antiandrogenic activity in human breast cancer cells (MDA-kb2), others have not observed a significant androgen receptor-antagonistic effect. nih.goveuropa.eu
Thyroid Endocrine System Disruption
Parabens, including sec-butyl 4-hydroxybenzoate, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of the thyroid gland. nih.gov This disruption can affect the regulation of thyroid hormone biosynthesis, which is governed by the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov The critical role of these hormones in growth, development, and metabolism makes understanding the impact of parabens on the thyroid system a significant area of research. preprints.org
The hypothalamic-pituitary-thyroid (HPT) axis is a critical neuroendocrine system that regulates the production and secretion of thyroid hormones. preprints.org The process begins in the hypothalamus with the secretion of thyrotropin-releasing hormone (TRH), which then stimulates the pituitary gland to release thyroid-stimulating hormone (TSH). preprints.org TSH, in turn, acts on the thyroid gland to produce the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3). preprints.org These hormones then exert negative feedback on the hypothalamus and pituitary to maintain hormonal balance. preprints.org
Parabens have been shown to disrupt this finely tuned axis. nih.gov Studies indicate that exposure to certain parabens can lead to alterations in the levels of circulating thyroid hormones and TSH, suggesting a direct or indirect effect on the HPT axis. nih.govresearchgate.net The precise mechanisms by which parabens perturb the HPT axis are still under investigation, but it is evident that different paraben subtypes may have varying effects. researchgate.net In teleosts, for instance, the secretion of TSH is stimulated by corticotrophin-releasing hormone (CRH), and pollutants have been shown to alter the expression of key genes related to the HPT axis in these species. nih.gov
Research has demonstrated that exposure to parabens can lead to changes in the circulating levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4). nih.govresearchgate.net However, the observed effects can vary between species. In humans, exposure to parabens has been associated with an increase in TSH levels. nih.govresearchgate.net Conversely, studies in rodents have shown that paraben exposure can lead to a decrease in TSH levels. nih.govresearchgate.net
A study on male Wistar rats exposed to butylparaben, a structurally similar compound, revealed an increase in TSH levels and a decrease in free T4 (fT4) levels. nih.gov This effect was linked to oxidative stress resulting from the metabolism of parabens. nih.gov In contrast, another study on male rats reported statistically significantly lower mean T4 levels without corresponding histopathological changes in the thyroid gland. europa.eu The effects on T3 levels are less consistently described in the literature. nih.govresearchgate.net These differing outcomes highlight the complexity of paraben-induced thyroid disruption and suggest that the specific type of paraben and the model system being studied are important factors.
Table 1: Effects of Parabens on Thyroid Hormone Levels
| Species | Paraben Type | Effect on TSH | Effect on T4 | Effect on T3 | Reference |
| Humans | General Parabens | Increase | Not consistently described | Not consistently described | nih.govresearchgate.net |
| Rodents (general) | General Parabens | Decrease | Not consistently described | Not consistently described | nih.govresearchgate.net |
| Male Wistar Rats | Butylparaben | Increase | Decrease (fT4) | Not specified | nih.gov |
| Male Rats | Methylparaben | No significant effect | Decrease | Not specified | europa.eu |
Glucocorticoid and Progesterone Receptor Interactions
The glucocorticoid receptor (GR) and progesterone receptor (PR) are members of the steroid receptor family that share structural and functional similarities. nih.gov Despite these similarities, their activation leads to distinct physiological responses. nih.gov Some steroid compounds can bind to both GR and PR due to the high sequence identity in their ligand-binding domains. nih.gov
Research has shown that there can be crosstalk between the signaling pathways of these two receptors. For example, in certain breast cancer cell lines, glucocorticoids can induce progesterone-like changes, suggesting that glucocorticoids can regulate cellular processes through a PR-mediated pathway. nih.gov Conversely, the combination of glucocorticoids and progesterone can sometimes lead to a reduction in the effects seen with either hormone alone. nih.gov For instance, the combination of dexamethasone (B1670325) and progesterone was found to decrease the expression of certain subunits of the epithelial sodium channel (ENaC) compared to dexamethasone alone. nih.gov The use of specific receptor antagonists has helped to dissect the individual contributions of each receptor in these interactions. nih.gov While direct studies on this compound's interaction with GR and PR are limited, the known interactions of other compounds with these receptors provide a framework for potential mechanisms of endocrine disruption.
In Silico Modeling and Molecular Docking Studies of Receptor Binding
In silico modeling and molecular docking have become valuable tools for predicting the binding affinity and orientation of small molecules, such as this compound, to protein targets. up.ac.za These computational approaches allow for the investigation of interactions at a molecular level and can help in identifying key structural features required for ligand binding. up.ac.za
Molecular docking studies have been employed to investigate the interaction of parabens with various receptors, including estrogen receptors (ERs). nih.gov By creating homology models of receptors from different species, researchers can compare the binding of parabens and other ligands. nih.gov For example, docking studies with human, mouse, and rat ERα ligand-binding domains have been performed to understand species-specific differences in receptor interactions. nih.gov Such studies often involve preparing the receptor structure, adding hydrogen atoms, and then using a docking program to predict the binding pose and energy of the ligand within the active site. up.ac.za
These computational methods are not limited to nuclear receptors. They have also been used to study the binding of compounds to microbial enzymes, providing insights into the antimicrobial mechanisms of action. researchgate.net For instance, molecular docking can help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between a compound and the active site residues of a target enzyme. researchgate.net The results from these in silico studies can guide further experimental investigations and the design of new compounds with desired biological activities. arkat-usa.org
Antimicrobial Mechanisms of Action
This compound, like other parabens, is utilized for its antimicrobial properties, effectively inhibiting the growth of bacteria and fungi. ontosight.ai The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain. nih.gov
The precise mechanisms by which parabens exert their antimicrobial effects are not fully elucidated, but several modes of action have been proposed. wikipedia.orgejournals.eu One of the primary mechanisms is believed to be the disruption of microbial cell membrane transport processes. nih.govatamanchemicals.com This interference with the lipid bilayer can lead to the leakage of essential intracellular components. wikipedia.org
Another proposed mechanism involves the inhibition of DNA and RNA synthesis, which would halt cell replication and protein production. nih.govwikipedia.orgejournals.eu Furthermore, parabens may inhibit key enzymes necessary for microbial metabolism, such as ATPase and phosphotransferase in certain bacterial species. wikipedia.org They are also thought to inhibit enzymes involved in carbohydrate and lipid metabolism. atamanchemicals.com Some evidence suggests that parabens may also cause the denaturation of bacterial proteins, an effect that is enhanced in acidic conditions. ejournals.eu
Studies have shown that parabens are effective against a range of microorganisms, including Gram-positive bacteria, yeasts, and molds. nih.govnih.gov The minimum inhibitory concentrations (MICs) of various parabens have been determined against several microbial species, demonstrating their broad-spectrum activity. nih.gov It has also been observed that mixtures of different paraben esters can have a synergistic inhibitory effect on microbial growth. nih.gov
Disruption of Microbial Cell Membrane Integrity and Transport Processes
The antimicrobial activity of this compound, like other parabens, is significantly attributed to its ability to disrupt the structural integrity and function of microbial cell membranes. This disruption occurs at multiple levels, ultimately leading to cell death. The lipophilic nature of the butyl group facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane, causing a fluidizing effect that increases membrane permeability. wikipedia.orgresearchgate.net This increased permeability leads to the leakage of essential intracellular components, such as ions (e.g., potassium), ATP, and even larger molecules like proteins and nucleic acids, which is a critical factor in its antimicrobial action. researchgate.netmountainscholar.org
Studies on related parabens, such as butylparaben, have demonstrated that their interaction with the cell membrane can lead to a loss of the transmembrane potential, which is crucial for various cellular processes, including ATP synthesis and transport of nutrients. researchgate.net The disruption of the proton motive force, a key component of energy transduction in most microorganisms, is a significant consequence of this membrane-disrupting activity.
Furthermore, this compound can interfere with specific membrane transport processes. Research on butylparaben has shown that it can inhibit the uptake of certain amino acids and other essential nutrients by microbial cells. researchgate.net This interference with transport systems further compromises the metabolic activity and survival of the microorganism. The mechanism is thought to involve the non-specific disruption of the lipid environment required for the proper functioning of membrane-embedded transport proteins.
Table 1: Effects of Butylparaben on Microbial Membrane and Transport
| Microorganism | Observed Effect | Reference |
|---|---|---|
| Streptococcus mutans GS-5 | Irreversible inhibition of the phosphotransferase system for sugar uptake at millimolar concentrations. researchgate.net | researchgate.net |
| Streptococcus mutans GS-5 | Reversible inhibition of the F-ATPase. researchgate.net | researchgate.net |
| General Microorganisms | Induction of potassium efflux. researchgate.net | researchgate.net |
| General Microorganisms | Alteration of transmembrane potential. researchgate.net | researchgate.net |
| Alicyclobacillus acidoterrestris | Increased leakage of intracellular protein. researchgate.net | researchgate.net |
Inhibition of Nucleic Acid Synthesis (DNA/RNA)
Beyond its effects on the cell membrane, this compound is also proposed to exert its antimicrobial action through the inhibition of nucleic acid synthesis. This mechanism, while not as extensively characterized as membrane disruption, represents a significant intracellular target for parabens. The inhibition of DNA and RNA synthesis would halt cell growth and replication, leading to a bacteriostatic or bactericidal effect. wikipedia.org
The precise molecular interactions underlying this inhibition are not fully elucidated for this compound specifically. However, it is hypothesized that the compound may interfere with the function of key enzymes involved in the synthesis of DNA and RNA. wikipedia.org This could involve the direct inhibition of enzymes such as DNA polymerase and RNA polymerase, or the disruption of the synthesis of nucleotide precursors. The lipophilic nature of the paraben allows it to cross the cell membrane and reach these intracellular targets.
Studies on the broader class of parabens support this proposed mechanism. For instance, research has suggested that parabens can interfere with the enzymatic machinery responsible for DNA replication and transcription in certain bacterial species. wikipedia.org The effectiveness of this inhibition is thought to be related to the concentration of the paraben within the microbial cell.
Interference with Key Bacterial and Fungal Enzymes and Metabolic Pathways
This compound can interfere with the function of essential enzymes and disrupt critical metabolic pathways in both bacteria and fungi. This enzymatic inhibition contributes significantly to its broad-spectrum antimicrobial activity. One of the proposed mechanisms is the inhibition of cellular ATPases, such as F-ATPase, which are vital for maintaining cellular energy homeostasis. wikipedia.orgresearchgate.net By disrupting ATP synthesis, the compound effectively cripples the energy-dependent processes within the microbial cell.
Furthermore, studies on butylparaben have indicated that it can act as an irreversible inhibitor of the phosphotransferase system (PTS) in bacteria like Streptococcus mutans. researchgate.net The PTS is a crucial pathway for the uptake and phosphorylation of various sugars, and its inhibition severely hampers the carbon and energy metabolism of the microorganism.
In fungi, parabens are known to interfere with mitochondrial function, which is the powerhouse of the cell. This includes the inhibition of the mitochondrial respiratory chain, particularly at the level of complex II (succinate dehydrogenase), leading to a reduction in oxygen consumption and ATP production. researchgate.net In addition to energy metabolism, there is evidence that parabens can affect other metabolic pathways. For instance, some studies suggest potential interference with the shikimate pathway, which is essential for the synthesis of aromatic amino acids in bacteria and fungi. mdpi.com
Table 2: Documented Enzymatic and Metabolic Interference by Butylparaben
| Enzyme/Pathway | Organism(s) | Effect | Reference |
|---|---|---|---|
| F-ATPase | Streptococcus mutans | Reversible inhibition | researchgate.net |
| Phosphotransferase System (PTS) | Streptococcus mutans | Irreversible inhibition of sugar uptake | researchgate.net |
| Mitochondrial Respiration (Complex II) | Fungi | Inhibition of oxygen consumption | researchgate.net |
| 17β-Hydroxysteroid Dehydrogenases | - | Inhibition, potentially leading to pro-estrogenic effects | mdpi.com |
Impacts on Microbial Community Composition and Microbiome Dynamics
The widespread use of this compound and other parabens in consumer products leads to their introduction into various environments, where they can exert selective pressure on microbial communities, altering their composition and dynamics. The differential susceptibility of various microbial species to parabens can lead to shifts in the structure of the microbiome.
For instance, studies on the effects of butylparaben on periphyton biofilms, which are complex microbial communities in aquatic environments, have shown that at high concentrations, it can inhibit the growth of algae and decrease algal diversity. nih.govresearchgate.net Interestingly, in the same study, bacteria within the biofilm appeared to be less sensitive. nih.gov This suggests that this compound could induce a shift from an algal-dominated to a bacterial-dominated community in contaminated aquatic ecosystems.
In the context of the human microbiome, there is emerging evidence that parabens can influence the composition of microbial communities. A study on the impact of butylparaben on the gut microbiota in mice demonstrated that its administration led to a decrease in the abundance of certain bacterial phyla like Bacteroidetes and an increase in the Firmicutes/Bacteroidetes ratio. nih.gov Such alterations in the gut microbiome have been linked to metabolic disturbances. nih.gov Furthermore, research on the effects of parabens on freshwater river sediments indicated an increase in tetracycline-, sulfamethoxazole-, and paraben-resistant bacteria, suggesting that these preservatives can select for resistant populations and potentially contribute to the spread of antibiotic resistance. nih.govmdpi.com There is also evidence that preservatives in topical products can have an antiseptic effect on the skin's resident bacteria. nih.gov
Modulation of Antibiotic Susceptibility and Biofilm Formation in Microorganisms
This compound has the potential to modulate the susceptibility of microorganisms to conventional antibiotics and to interfere with their ability to form biofilms. The interaction between parabens and antibiotics can be complex, leading to synergistic, additive, or antagonistic effects depending on the specific compounds and microbial species involved.
Some studies have explored the synergistic effects of parabens when used in combination with other antimicrobial agents. For example, a mixture of different alkyl esters of 4-hydroxybenzoic acid was found to have a greater inhibitory effect on microbial growth than the individual esters alone, suggesting a synergistic action. nih.gov While direct studies on this compound and antibiotic synergy are limited, the membrane-destabilizing effects of parabens could potentially enhance the uptake of certain antibiotics, thereby increasing their efficacy. Conversely, exposure to parabens has been shown to increase tolerance to certain antibiotics in drinking water bacteria, highlighting the complexity of these interactions. nih.gov
Biofilm formation, a key virulence factor for many pathogenic microorganisms, can also be affected by this compound. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which provides protection against antimicrobial agents and the host immune system. Studies on butylparaben have shown that it can impact biofilm formation in drinking water bacteria, with effects varying depending on the bacterial species and the surface material. researchgate.net For some bacteria, exposure to parabens can enhance their ability to form biofilms, potentially increasing their persistence and virulence. nih.gov The mechanisms underlying these effects may involve the modulation of genes responsible for adhesion, motility, and the production of extracellular matrix components. It has also been suggested that some parabens may act as efflux pump inhibitors, which could potentially reverse antibiotic resistance in some bacteria. hksmp.comresearchgate.net
Immunomodulatory and Allergic Response Pathways
Mechanisms of Allergic Contact Dermatitis and Sensitization
This compound, like other parabens, has been associated with allergic contact dermatitis (ACD), a T-cell mediated delayed-type hypersensitivity reaction. The development of ACD is a two-phase process involving initial sensitization and subsequent elicitation upon re-exposure to the allergen.
The sensitization process is initiated when the hapten, a small molecule like this compound, penetrates the skin. radoslawspiewak.net Due to their small size, haptens are not immunogenic on their own. They must first bind covalently to endogenous proteins in the skin to form a hapten-carrier complex, which is then recognized as foreign by the immune system. radoslawspiewak.netnih.govfrontiersin.orgchemotechnique.se This process is known as haptenation. The modified proteins are taken up by Langerhans cells, which are specialized antigen-presenting cells in the epidermis. frontiersin.org
Following uptake, Langerhans cells process the hapten-protein complex and migrate to the regional lymph nodes. There, they present the antigenic fragments to naive T-lymphocytes, leading to their activation and proliferation into allergen-specific memory T-cells. This completes the sensitization phase. Upon subsequent contact with this compound, these memory T-cells are rapidly activated, leading to the recruitment of other immune cells and the release of pro-inflammatory cytokines, which results in the characteristic clinical manifestations of allergic contact dermatitis, such as erythema, edema, and vesiculation.
While parabens are generally considered to have a low sensitization potential in the general population with normal skin, sensitization is more likely to occur when products containing them are applied to damaged or broken skin. researchgate.net Studies investigating the protein-binding potential of various chemicals have shown that some parabens, under certain conditions, may not covalently modify proteins like human serum albumin, which is a key step in haptenation. nih.gov However, the potential for sensitization still exists, and the immunomodulatory effects of parabens, including their influence on T-cell differentiation, continue to be an area of active research. nih.gov
Induction of Histamine (B1213489) Release from Mast Cells
Currently, there is no publicly available scientific literature or data that specifically investigates the induction of histamine release from mast cells by this compound. While the broader class of parabens has been studied for various biological activities, specific mechanistic studies on the interaction of this compound with mast cells and its potential to trigger histamine degranulation have not been reported. General research into mast cell activation indicates that various chemical compounds can trigger histamine release through different pathways, including IgE-mediated and non-IgE-mediated mechanisms. tcichemicals.comhpc-standards.comfluorochem.co.uk However, the specific role of the sec-butyl ester of 4-hydroxybenzoic acid in these processes remains uncharacterized.
Developmental and Reproductive Toxicity Mechanisms
There is a significant lack of data regarding the specific developmental and reproductive toxicity mechanisms of this compound. Safety data sheets from chemical suppliers explicitly state that no data is available for the reproductive toxicity of this compound. While the broader category of parabens, particularly longer-chain parabens like butylparaben, has been identified as having endocrine-disrupting properties, specific studies on the sec-butyl isomer are absent.
Effects on Gamete Development and Fertility Parameters
No specific research is available on the effects of this compound on gamete development or fertility parameters. Studies on the more common n-butylparaben have indicated potential adverse effects on the male reproductive system in animal models, including reduced sperm production and motility, and altered sperm morphology. One study found that butyl p-hydroxybenzoate can inhibit the proteolytic activity of acrosin, an enzyme crucial for fertilization, and impair sperm membrane function in human spermatozoa. However, these findings are not specific to the sec-butyl isomer.
Influence on Pubertal Timing and Reproductive Organ Development
The influence of this compound on pubertal timing and the development of reproductive organs is currently unknown. The endocrine-disrupting potential of other parabens has led to concerns about their impact on puberty. For example, some studies have associated exposure to certain environmental phenols with alterations in pubertal timing in adolescents. Animal studies with n-butylparaben have shown a reduction in the mass of reproductive organs. Without dedicated research, it is not possible to determine if this compound has similar effects.
Embryonic and Fetal Development Impacts and Intergenerational Toxicity
There is no available data on the impacts of this compound on embryonic and fetal development, or its potential for intergenerational toxicity. The European Chemicals Agency (ECHA) has classified the broader substance "butylparaben" as toxic for reproduction, but this does not provide specific data on the sec-butyl isomer. Research on other chemical compounds has highlighted the potential for prenatal exposure to endocrine disruptors to cause adverse effects on development and have consequences in subsequent generations, but such studies have not been conducted for this compound.
Potential Carcinogenic Mechanisms
There is no data available to assess the potential carcinogenic mechanisms of this compound. Safety data sheets for the compound explicitly state that carcinogenicity data is not available. While there has been public and scientific debate about the potential link between parabens and cancer, particularly breast cancer, the evidence remains inconclusive and has not specifically addressed the sec-butyl isomer. Research on other phenolic compounds, such as 2(3)-tert-butyl-4-hydroxyanisole (BHA), has investigated mechanisms of both carcinogenesis and anticarcinogenesis, including the induction of detoxifying enzymes and antioxidant effects, but these are distinct compounds.
Modulation of Cell Growth and Programmed Cell Death
There is a lack of specific studies investigating the direct effects of this compound on the modulation of cell growth and programmed cell death (apoptosis).
However, research on other parabens, such as n-butylparaben and its metabolites, has indicated potential effects on cell proliferation. For instance, studies have shown that certain paraben metabolites can induce the growth of estrogen receptor-positive (ER+) human breast cancer cell lines, such as MCF-7 and T47D. scispace.com This proliferative effect is believed to be mediated through the estrogen receptor, as the presence of an ER antagonist can inhibit it. scispace.com It is important to note that these findings are not specific to this compound and relate to other isomers and their metabolites.
One study that isolated various compounds from Ficus microcarpa identified sec-butyl-4-Hydroxybenzoate and noted that it, along with several other isolated compounds, could significantly inhibit the release of nitric oxide (NO). scispace.com The role of nitric oxide in cancer is complex, as it can have both tumor-promoting and inhibiting effects depending on its concentration and the cellular environment. However, this study did not further explore the specific mechanism of this compound in cancer cell growth or apoptosis.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. ambeed.com Some general literature suggests that certain parabens may reduce programmed cell death, which is a hallmark of cancer development. spectrumchemical.com However, no studies have specifically demonstrated this effect for this compound.
Influence on Metastasis and Tumor Progression
Specific scientific data on the influence of this compound on metastasis and tumor progression is not available in the reviewed literature. Metastasis is a multi-step process involving the spread of cancer cells from the primary tumor to distant organs.
General studies on the paraben class of compounds have suggested potential links to tumor progression. For example, some in vitro research indicated that prolonged exposure of cells to parabens might increase factors associated with metastasis. spectrumchemical.com Furthermore, studies on butylparaben (without specifying the isomer) and its metabolites have shown they can act as endocrine disruptors, mimicking estrogen and altering the expression of estrogen receptor target genes. The sustained activation of such signaling pathways is a known driver of progression in hormone-dependent cancers like ER+ breast cancer. These findings, while relevant to the broader class of butylparabens, have not been specifically demonstrated for this compound.
Interference with Chemotherapy Agents
There is no available scientific evidence from the searched literature detailing any interference of this compound with chemotherapy agents. Chemotherapy resistance is a major obstacle in cancer treatment and can occur through various mechanisms, including drug efflux from the cancer cell, drug inactivation, or inhibition of cell death pathways.
Research on other parabens has hinted at potential interactions. For example, one study suggested that methylparaben might reduce the efficacy of tamoxifen, a common chemotherapy drug used for ER+ breast cancer. spectrumchemical.com This highlights the possibility that other parabens could also interfere with cancer therapies, but specific investigations into this compound are absent. Therefore, any potential for this specific compound to enhance or diminish the effects of chemotherapeutic drugs remains uninvestigated and unknown.
Structure Activity Relationship Sar Studies of Sec Butyl 4 Hydroxybenzoate and Homologs
Influence of Alkyl Chain Length and Branching on Biological Activities
The size and configuration of the alkyl ester group are primary determinants of the biological activities of parabens.
The estrogenic activity of parabens generally increases with the length and branching of the alkyl chain. researchgate.netnatboard.edu.innih.gov Studies have demonstrated that longer, branched-chain parabens, such as isobutylparaben, exhibit greater estrogenic activity than their straight-chain counterparts like n-butylparaben. researchgate.net This trend is observed in various assays, including those measuring binding affinity to estrogen receptors (ERs) and the induction of estrogen-responsive genes. researchgate.neteuropa.eu
For instance, in vitro studies using yeast-based estrogen assays have shown that butylparaben (B1668127) is the most potent among the commonly used methyl-, ethyl-, propyl-, and butylparabens, although it is still thousands of times less potent than 17β-estradiol. nih.gov The binding affinities of parabens to rat estrogen receptors also increase with the size of the alkyl side chain. europa.eu Specifically, the IC50 values, which represent the concentration required to inhibit 50% of estradiol (B170435) binding, decrease as the alkyl chain lengthens from methyl to butylparaben, indicating a stronger binding affinity for the longer-chain parabens. europa.eu
It has also been noted that parabens can interfere with estrogen metabolism by inhibiting enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov The inhibition of 17β-HSD1, an enzyme involved in the synthesis of active estrogens, is strongly dependent on the size and lipophilicity of the paraben's side chain. nih.gov Longer chain parabens, like heptylparaben, are more effective inhibitors of this enzyme. nih.gov Conversely, the inhibition of 17β-HSD2, which inactivates estrogens, does not show a clear correlation with the size of the alkyl chain. nih.gov
Table 1: Estrogenic Activity of Various Parabens
| Compound | Relative Estrogenic Potency (Compared to 17β-estradiol) | Receptor Binding Affinity (IC50 in M) |
|---|---|---|
| Methylparaben | Weakest | 2.45 x 10⁻⁴ |
| Ethylparaben (B1671687) | ||
| Propylparaben (B1679720) | ||
| n-Butylparaben | Most potent of common parabens | 1.05 x 10⁻⁴ |
| Isobutylparaben | Higher than n-butylparaben | |
| Heptylparaben | Most potent linear chain | |
| 17β-estradiol | 1 | 8.99 x 10⁻¹⁰ |
> This table compiles data from multiple sources to illustrate the trend of increasing estrogenic activity with alkyl chain length and branching. Specific relative potencies can vary between different assay systems. researchgate.neteuropa.eu
A well-established principle in the study of parabens is that their antimicrobial activity increases with the length of the alkyl chain. europa.euresearchgate.netamericanpharmaceuticalreview.com This means that butylparaben is a more effective antimicrobial agent than propylparaben, which in turn is more effective than ethylparaben and methylparaben. researchgate.netamericanpharmaceuticalreview.com This increased efficacy is observed against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, as well as yeasts and molds. researchgate.netejournals.eu
The enhanced antimicrobial action of longer-chain parabens is attributed to their increased lipophilicity, which facilitates their penetration of microbial cell membranes. nih.gov Once inside the cell, they are thought to disrupt membrane function and inhibit cellular processes. nih.gov The uptake of parabens by bacteria like Escherichia coli is logarithmically proportional to the carbon number of the alkyl group from methyl to butyl paraben. nih.gov
However, the increased antimicrobial potency of longer-chain parabens is accompanied by a decrease in their water solubility. americanpharmaceuticalreview.comnih.gov This inverse relationship often necessitates the use of paraben combinations in formulations to ensure both broad-spectrum antimicrobial coverage and adequate solubility. nih.gov
Table 2: Antimicrobial Activity of Parabens
| Compound | General Antimicrobial Activity | Activity against Gram-positive bacteria | Activity against Yeasts and Molds |
|---|---|---|---|
| Methylparaben | + | + | + |
| Ethylparaben | ++ | ++ | ++ |
| Propylparaben | +++ | +++ | +++ |
| Butylparaben | ++++ | ++++ | ++++ |
> This table provides a qualitative representation of the increasing antimicrobial efficacy with longer alkyl chains. "+" indicates relative activity level. researchgate.netamericanpharmaceuticalreview.com
Parabens have been shown to exhibit antiandrogenic activity, meaning they can interfere with the action of male hormones (androgens). natboard.edu.inresearchgate.net This effect also appears to be related to the structure of the alkyl chain. Some studies suggest that butylparaben can act as an androgen receptor antagonist, although this effect may only be observed at higher concentrations that can also be toxic to cells. rivm.nledlists.org
In vitro studies have shown that methylparaben, propylparaben, and butylparaben can reduce testosterone-induced transcriptional activity. researchgate.net The potency of this antiandrogenic effect may also correlate with the length of the alkyl chain, similar to the trend observed for estrogenic activity. natboard.edu.in
The structure of the alkyl chain also influences the potential for parabens to cause allergic reactions. nih.gov Studies on paraben-induced histamine (B1213489) release from mast cells, a key event in allergic responses, have shown that the length of the alkyl side chain is a critical factor. nih.gov
In one study, octylparaben demonstrated the highest histamine-releasing activity, with the effect diminishing for parabens with both shorter and longer side chains. nih.gov In skin reaction tests on guinea pigs, heptylparaben induced a strong reaction, while butylparaben produced a weaker response, and methylparaben was inactive. nih.gov This suggests that an optimal alkyl chain length and lipophilicity are required for interaction with mast cells and the subsequent triggering of an allergic response. nih.gov
Role of the Hydroxyl Group and Ester Linkage in Bioactivity
The phenolic hydroxyl group and the ester linkage are fundamental to the biological activity of parabens. The hydroxyl group is crucial for their antimicrobial properties. mdpi.com It is believed that this group can interact with key components of microbial cells, contributing to their inhibitory effects. nih.gov The esterification of the p-hydroxybenzoic acid is also important, as it modifies the lipophilicity of the molecule, which in turn influences its ability to penetrate cell membranes. americanpharmaceuticalreview.com
The ester linkage is susceptible to hydrolysis by esterase enzymes present in the skin and other tissues. researchgate.netscispace.com This metabolic breakdown results in the formation of p-hydroxybenzoic acid and the corresponding alcohol, which are generally considered to have lower biological activity than the parent paraben. nih.gov The rate of this hydrolysis can vary depending on the specific paraben and the tissue type. researchgate.net
Environmental Fate and Ecotoxicological Implications of Sec Butyl 4 Hydroxybenzoate
Environmental Occurrence and Distribution in Aquatic and Terrestrial Ecosystems
sec-Butyl 4-hydroxybenzoate (B8730719), a member of the paraben family, has been detected in various environmental compartments due to its widespread use as a preservative in cosmetics, pharmaceuticals, and some food products. skintherapyletter.commst.dkontosight.ai Its release into the environment primarily occurs through wastewater effluent, as these products are washed off during daily use and enter sewage systems. nih.govindustrialchemicals.gov.au While wastewater treatment plants can remove a significant portion of parabens, they are not completely eliminated, leading to their presence in surface water, including rivers and streams. nih.govresearchgate.net
The distribution of sec-butyl 4-hydroxybenzoate in the environment is influenced by its physicochemical properties. With increasing alkyl chain length, the lipophilicity of parabens increases, which can affect their stability and tendency to adsorb to organic matter. nih.gov It is expected to adsorb to suspended solids and sediment in aquatic environments. mst.dk Studies have detected parabens in river water, sediment, and even house dust, indicating their ubiquitous nature in both aquatic and terrestrial ecosystems. skintherapyletter.combrieflands.com For instance, a study in Denmark found butylparaben (B1668127) in sewage, although at concentrations considered below the acute or chronic effect levels. wikipedia.org The presence of parabens has also been documented in soil, often resulting from the application of sewage sludge as fertilizer. skintherapyletter.commdpi.com
While less common than its shorter-chain counterparts like methylparaben, sec-butylparaben has been identified in environmental samples. nih.gov Some microorganisms, including the marine bacterium Microbulbifer, have been found to naturally produce butylparaben. wikipedia.orgnih.gov The constant release of these "pseudo-persistent" contaminants into water resources is a growing concern. researchgate.net
Degradation Pathways in Environmental Compartments
Microbial Degradation and Biotransformation Processes
Microbial activity plays a significant role in the degradation of this compound in the environment. Parabens are generally considered to be readily biodegradable under aerobic conditions. researchgate.netchemos.de Studies have shown that soil microorganisms can effectively degrade parabens, with over 90% of methyl-, propyl-, and butylparaben disappearing from soil within three days. nih.gov This rapid degradation suggests that in terrestrial environments, these compounds are unlikely to persist and pose a long-term threat to soil organisms like earthworms. nih.gov The degradation is significantly slower in frozen soil, indicating the crucial role of microbial processes. nih.gov In aquatic environments, bacteria are also key players in the breakdown of parabens. For instance, the marine bacterium Microbulbifer has been identified as a producer of 4-hydroxybenzoate and its alkyl esters, including butylparaben, and is also capable of their degradation. nih.gov
Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)
While microbial degradation is a primary pathway, abiotic processes such as hydrolysis and photodegradation can also contribute to the breakdown of this compound in the environment. However, under typical environmental conditions, the hydrolysis of butylparaben is not expected to be a significant degradation process. nih.gov The estimated half-lives for base-catalyzed hydrolysis at pH 8 and pH 7 are approximately 4.3 and 43 years, respectively, indicating considerable stability in water. nih.gov
Photodegradation, the breakdown of compounds by light, can also occur. The presence of paraben metabolites in indoor dust samples, such as p-hydroxybenzoic acid, suggests that transformation of the parent compounds can happen within indoor environments, potentially influenced by light. nih.gov However, in aquatic systems, the extent and rate of photodegradation can be influenced by various factors, including water depth, turbidity, and the presence of other dissolved organic matter.
Bioaccumulation and Biotransformation in Environmental Organisms
The potential for this compound to bioaccumulate in organisms is a key aspect of its environmental risk assessment. Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds the concentration in its surrounding environment. The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (log Kow), is a key factor in determining its bioaccumulation potential. As the alkyl chain length of parabens increases, so does their lipophilicity, suggesting a higher potential for bioaccumulation for compounds like butylparaben compared to shorter-chain parabens. nih.gov
An estimated bioconcentration factor (BCF) of 200 for butylparaben suggests a high potential for bioconcentration in aquatic organisms. nih.gov However, other sources indicate a low bioaccumulation potential for short-chain parabens. industrialchemicals.gov.au Once absorbed, organisms can metabolize, or biotransform, these compounds. The detection of paraben metabolites in various environmental samples and organisms indicates that biotransformation does occur. nih.gov The primary metabolite of parabens is often p-hydroxybenzoic acid. brieflands.com
Ecotoxicological Assessments in Aquatic and Terrestrial Biota
Effects on Non-Target Environmental Microorganisms
While used for their antimicrobial properties in consumer products, the release of parabens like this compound into the environment raises concerns about their effects on non-target microorganisms that are essential for ecosystem functioning. mst.dkontosight.ai These microorganisms are vital for nutrient cycling and the degradation of organic matter.
The antimicrobial activity of parabens is well-established. nih.gov In aquatic environments, butylparaben is classified as toxic to aquatic life. sigmaaldrich.com Some studies have identified propyl- and butylparaben as acutely toxic to aquatic organisms. mst.dk However, the actual environmental risk depends on the concentrations at which these compounds are found. A study on Danish sewage facilities found that the concentrations of parabens were significantly lower than the levels known to cause acute or chronic effects. wikipedia.org
In terrestrial ecosystems, research on the toxicity of parabens to soil microorganisms is ongoing. One study found that methyl-, propyl-, and butylparaben did not negatively affect the survival, growth, or reproduction of the earthworm Eisenia fetida at concentrations up to 1000 mg/kg. nih.gov This suggests that due to their rapid degradation in soil, these parabens may not pose a significant threat to certain soil invertebrates. nih.gov However, the potential for effects on microbial communities in soil, which are crucial for soil health, requires further investigation. The conversion of parabens into more persistent and potentially more toxic chlorinated derivatives during wastewater treatment is another area of concern for environmental microorganisms. mdpi.com
Toxicity and Endocrine Disruption in Aquatic Organisms (e.g., Fish, Invertebrates)
This compound is classified as toxic to aquatic life. sigmaaldrich.comchemos.de As an endocrine-disrupting chemical (EDC), it is part of a group of compounds known to interfere with the hormonal systems of organisms. rivm.nlontosight.ai The primary concern with parabens in aquatic ecosystems is their ability to mimic estrogen, which can lead to significant reproductive and developmental problems in wildlife. ewg.orgsafecosmetics.org
Studies on the isomer n-butylparaben (BuP), which is structurally similar, provide the most relevant insights into the potential aquatic toxicity of this compound. Research indicates that butylparaben is more toxic than parabens with shorter alkyl chains (e.g., methylparaben and propylparaben). eaht.org The estrogenic potency also increases with the length and branching of the side chain, suggesting that branched isomers like sec-butylparaben and isobutylparaben may have a greater endocrine-disrupting effect than their straight-chain counterparts. ewg.org
Toxicity in Fish:
Research on various fish species has demonstrated the toxic effects of butylparaben. In the early life stages of the Japanese medaka (Oryzias latipes), the 96-hour median lethal concentration (LC50) for n-butylparaben was determined to be 2.9 mg/L. frontiersin.org For zebrafish (Danio rerio) larvae, the 96-hour LC50 for n-butylparaben was 2.34 mg/L. nih.gov Studies on butylparaben exposure in Nile tilapia (Oreochromis niloticus) have shown effects on skin pigmentation, which is linked to interference with the neuroendocrine system. nih.gov Furthermore, parabens are considered endocrine disruptors in fish, targeting pathways related to estrogen, androgen, and thyroid function, which can block the development of gametes and impact the viability of offspring. frontiersin.org
Toxicity in Invertebrates:
Aquatic invertebrates are also susceptible to paraben toxicity. For the freshwater crustacean Daphnia magna, a common model organism in ecotoxicology, the 48-hour median effective concentration (EC50) for immobilization by n-butylparaben was found to be 9.2 mg/L. sigmaaldrich.com Another study reported a 48-hour LC50 value for n-butylparaben in Daphnia magna of 5.23 mg/L. jneonatalsurg.com These values classify the compound as harmful to aquatic invertebrates. eaht.org
Toxicity in Amphibians:
Amphibians are considered particularly sensitive to environmental contaminants due to their permeable skin. frontiersin.org A study on the tadpoles of the spot-legged tree frog (Polypedates megacephalus) determined the 96-hour LC50 for n-butylparaben to be 3.509 mg/L (3509 µg/L). frontiersin.org Exposure to butylparaben was also shown to induce oxidative stress in the liver of these tadpoles. frontiersin.org
Table 1: Acute Toxicity of n-Butylparaben to Various Aquatic Organisms This data is for n-butylparaben and is used as a proxy due to limited data on sec-butylparaben.
| Species | Endpoint | Concentration (mg/L) | Exposure Time (hours) | Reference |
|---|---|---|---|---|
| Danio rerio (Zebrafish) | LC50 | 2.34 | 96 | nih.gov |
| Oryzias latipes (Japanese medaka) | LC50 | 2.9 | 96 | frontiersin.org |
| Polypedates megacephalus (Tadpole) | LC50 | 3.509 | 96 | frontiersin.org |
| Daphnia magna (Water flea) | EC50 | 9.2 | 48 | sigmaaldrich.com |
| Daphnia magna (Water flea) | LC50 | 5.23 | 48 | jneonatalsurg.com |
| Aliivibrio fischeri (Bacterium) | EC50 | 2.34 | 0.5 | eaht.org |
Endocrine Disruption:
The endocrine-disrupting effects of parabens are a significant concern. rivm.nl Butylparaben is considered to have the most potent estrogenic effects among the commonly used parabens. nih.gov These compounds can bind to estrogen receptors, leading to a range of adverse outcomes. safecosmetics.org In male fish, exposure to parabens has been linked to the production of vitellogenin, an egg yolk protein normally only produced by females, which is a key indicator of estrogenic disruption. researchgate.net In male rats, butylparaben exposure has been shown to reduce testosterone (B1683101) levels and sperm production. safecosmetics.org The demonstrated endocrine activity of n-butylparaben and the principle that branched isomers may have higher potency suggest a clear risk of similar or greater effects from sec-butylparaben. ewg.org
Potential Impacts on Ecosystem Health and Biodiversity
The endocrine-disrupting properties of these compounds are particularly damaging at the population level. By interfering with reproductive processes, such as gamete development, fertility, and sexual development, parabens can reduce the reproductive success of aquatic species. frontiersin.orgsafecosmetics.org This can lead to declines in fish and other aquatic populations, ultimately affecting the structure and function of the entire ecosystem. Developmental abnormalities are another significant concern, as exposure during early life stages can lead to malformations and reduced survival rates. nih.gov
The bioaccumulation of parabens in the tissues of aquatic organisms, including fish, has been documented. nih.govresearchgate.net This accumulation can occur in various organs such as the liver, muscle, and brain, leading to a range of toxic effects including oxidative stress, neurotoxicity, and behavioral changes. nih.govnih.gov As these chemicals move up the food chain, they have the potential for biomagnification, posing a risk to higher trophic level predators and potentially to human health through the consumption of contaminated wildlife.
The widespread presence of parabens, combined with their known toxicity and endocrine-disrupting capabilities, suggests a tangible risk to aquatic biodiversity. researchgate.net The sublethal effects, such as altered behavior and impaired reproduction, can have cascading consequences, disrupting community dynamics and reducing the resilience of aquatic ecosystems to other stressors.
Toxicokinetics and Metabolism of Sec Butyl 4 Hydroxybenzoate in Mammalian Systems
Enzymatic Hydrolysis by Esterases (e.g., Carboxylesterases in Liver, Kidney, Skin)
A primary metabolic pathway for sec-butyl 4-hydroxybenzoate (B8730719) is hydrolysis of its ester bond, a reaction catalyzed by esterases. nih.gov Carboxylesterases (CEs), which are abundant in various tissues including the liver, kidney, and skin, play a key role in this process. jcpres.comresearchgate.netamericanpharmaceuticalreview.com These enzymes break down the ester into p-hydroxybenzoic acid and the corresponding alcohol. jcpres.com
In human liver microsomes, the rate of hydrolysis is influenced by the length of the alkyl chain of the paraben. nih.gov For butylparaben (B1668127), the half-life in human liver microsomes was reported to be 87 minutes. nih.gov Human skin also possesses carboxylesterase activity, and studies have shown that butylparaben is a substrate for human carboxylesterase-2 in the skin. researchgate.net The hydrolytic activity of these enzymes can differ between species. For instance, the esterase efficiency in rat skin microsomes is significantly higher than in human and minipig skin microsomes. nih.gov
The table below summarizes the hydrolytic activity of liver microsomes towards different parabens.
| Paraben | Half-life in Human Liver Microsomes (minutes) |
| Methylparaben | 22 |
| Butylparaben | 87 |
| Data from Abbas et al., 2010. nih.gov |
Conjugation Pathways (e.g., Glucuronidation)
Following hydrolysis, the primary metabolite, p-hydroxybenzoic acid, and any remaining intact sec-butyl 4-hydroxybenzoate can undergo phase II conjugation reactions. jcpres.com Glucuronidation is a major conjugation pathway for parabens and their metabolites. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion from the body. nih.gov
All parabens are actively glucuronidated by liver microsomes. nih.gov Several UGT isoforms are involved in the glucuronidation of parabens, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17. nih.gov In addition to ester glucuronides, ether glucuronides and ether sulfates can also be formed. pharmacompass.com
Identification and Characterization of Metabolites and their Biological Activities
The primary metabolite of this compound is p-hydroxybenzoic acid, formed through esterase-mediated hydrolysis. jcpres.comnih.gov This metabolite is considered to have low toxicity and does not exhibit the estrogenic activity associated with some of the parent parabens. nih.gov Other metabolites identified in urine include the unchanged parent compound, ester glucuronides, ether glucuronides, and p-hydroxyhippuric acid (a glycine (B1666218) conjugate of p-hydroxybenzoic acid). pharmacompass.comnih.gov
More recently, novel metabolites resulting from ring hydroxylation followed by glucuronidation and sulfation have been identified. nih.gov One such oxidized metabolite of n-butylparaben is 3-hydroxy-n-butyl 4-hydroxybenzoate. nih.gov Studies have shown that this metabolite can exhibit estrogenic properties, inducing proliferation in human breast cancer cell lines. nih.gov For instance, 3-hydroxy n-butyl 4-hydroxybenzoate induced cellular proliferation in MCF-7 cells with an EC50 of 8.2 µM. nih.gov
The table below presents some of the identified metabolites of butylparaben and their known biological activities.
| Metabolite | Biological Activity |
| p-Hydroxybenzoic acid | No significant estrogenic or androgenic activity. nih.gov |
| 3-hydroxy-n-butyl 4-hydroxybenzoate | Exhibits estrogenic properties; induces proliferation in breast cancer cells. nih.gov |
| p-Hydroxyhippuric acid | A glycine conjugate for excretion. pharmacompass.comnih.gov |
| Butylparaben-glucuronide | Conjugate for excretion. nih.gov |
| Butylparaben-sulfate | Conjugate for excretion. nih.gov |
Interspecies Differences in Metabolism and Toxicokinetic Parameters
Significant interspecies differences exist in the metabolism and toxicokinetics of parabens. rivm.nl While the general metabolic pathways of hydrolysis and conjugation are common across species, the rates and specific enzymes involved can vary. pharmacompass.comnih.gov
For example, the metabolism of parabens in humans appears to be most similar to that in dogs. pharmacompass.comnih.gov However, there are notable differences when comparing rodents and humans. Rat skin microsomes exhibit a much higher esterase efficiency for hydrolyzing parabens compared to human skin microsomes. nih.gov This suggests that metabolic inactivation may be more effective in rats than in humans, particularly after dermal exposure. rivm.nl
In rat hepatocytes, the primary metabolites of n-butylparaben were found to be hydroxybenzoic acid, whereas in human hepatocytes, both hydroxybenzoic acid and hydroxyhippuric acid were major metabolites. nih.gov Furthermore, a novel metabolite, 3OH-n-Butylparaben, has been identified in humans, highlighting a difference in metabolic pathways compared to rats. europa.eu These interspecies variations are important considerations when extrapolating data from animal studies to assess human risk. rivm.nlasm.org
Regulatory Science and Advanced Risk Assessment Frameworks for Sec Butyl 4 Hydroxybenzoate
Methodologies for Hazard Identification and Dose-Response Assessment
The initial step in the risk assessment of sec-butyl 4-hydroxybenzoate (B8730719) involves identifying potential hazards through various methodologies. These include in vitro and in vivo studies, as well as computational toxicology models.
Hazard Identification:
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for classifying the hazards of chemical substances. According to notifications to the European Chemicals Agency (ECHA), sec-butyl 4-hydroxybenzoate is classified as causing skin irritation and serious eye irritation. nih.govtcichemicals.com Safety data sheets for the compound consistently list these as primary hazards. tcichemicals.comsigmaaldrich.com
Dose-Response Assessment:
Dose-response assessment aims to determine the relationship between the magnitude of exposure to a substance and the extent of the toxicological effect. For parabens, including butylparaben (B1668127), this often involves animal studies to establish a No-Observed-Adverse-Effect-Level (NOAEL) or a Lowest-Observed-Adverse-Effect-Level (LOAEL). For butylparaben, a NOEL of 2 mg/kg bw/day has been used by the Scientific Committee on Consumer Safety (SCCS) as a toxicological reference value in some assessments. rivm.nl However, other non-guideline reproductive toxicity studies have indicated a LOAEL of 10 mg/kg bw/day. rivm.nl A multigenerational reproductive assessment of butylparaben in rats indicated that the liver is a target organ for its toxicity. nih.gov Furthermore, studies have investigated the genotoxic potential of butylparaben, with some results indicating a genotoxic effect in the blood and liver cells of young male rats. jcpres.com
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Category | Source |
| Skin Irritation | Category 2 | nih.govtcichemicals.comsigmaaldrich.com |
| Serious Eye Irritation | Category 2A/Category 1 | nih.govtcichemicals.comsigmaaldrich.com |
| Skin Sensitization | Category 1 | tcichemicals.com |
Exposure Assessment Strategies and Biomarker Studies in Human Populations
Exposure assessment for this compound involves evaluating the various sources and routes of human exposure. As a preservative in cosmetics and personal care products, dermal contact is a primary route of exposure. ontosight.aieuropa.eu
Exposure Strategies:
Regulatory bodies and researchers use aggregate exposure models to estimate the total exposure to a substance from all relevant sources and routes. eu-parc.eu These models consider the concentration of the substance in different products and the usage patterns of those products. For parabens, dermal exposure is a significant contributor, and factors such as skin hydration and temperature can influence absorption. ornl.gov
Biomarker Studies:
Human biomonitoring studies provide valuable data on internal exposure to chemicals. For parabens, urinary concentrations of the parent compound and its metabolites are commonly used as biomarkers of exposure. europa.eunih.gov Studies have shown that parabens are detected in the urine of a significant portion of the population. nih.gov Methyl and n-propyl parabens are often found at the highest concentrations. nih.gov Research indicates that parabens are largely metabolized and excreted in urine as conjugates. nih.gov While many studies focus on more common parabens, the presence of butylparaben has also been detected in human samples, including urine and breast tissue. nih.govwikipedia.org These biomarker studies are crucial for understanding real-world human exposure levels.
Risk Characterization and Margin of Safety Evaluations
Risk characterization integrates the information from hazard identification, dose-response assessment, and exposure assessment to estimate the probability of adverse health effects occurring in a population under specific exposure conditions. A key metric in this process is the Margin of Safety (MOS).
The MOS is calculated by dividing the NOAEL (or other relevant toxicological endpoint) by the estimated human exposure. A sufficiently large MOS provides confidence that the substance is safe under its intended use conditions. The Cosmetic Ingredient Review (CIR) Expert Panel has used NOAEL data to calculate the MOS for parabens. cir-safety.org For butylparaben, a NOAEL of 160 mg/kg/day has been used for MOS calculations in some assessments. cir-safety.org
The SCCS has also conducted risk assessments for butylparaben, considering its potential endocrine-disrupting properties. rivm.nl These assessments involve a comprehensive review of all available data to determine safe concentration limits in cosmetic products. cirs-group.comeuropa.eu
Analysis of Global Regulatory Perspectives and Scientific Committee Opinions (e.g., EU SCCS, US FDA, ECHA)
European Union (EU) Scientific Committee on Consumer Safety (SCCS): The SCCS has issued several opinions on the safety of parabens. For butylparaben, the SCCS has concluded that its use as a preservative in cosmetic products at a maximum concentration of 0.14% (as acid) is safe for adults. europa.eu However, for children, the SCCS has expressed concerns, particularly when used in combination with other products containing butylparaben, and has recommended lower concentration limits. cirs-group.comeuropa.eugpcgateway.com The EU has banned the use of certain parabens, including isopropylparaben and isobutylparaben, in cosmetics. cir-safety.org
United States Food and Drug Administration (FDA): The FDA regulates cosmetics under the Federal Food, Drug, and Cosmetic Act. fda.gov The FDA does not have specific regulations for preservatives in cosmetics but requires that all cosmetic products and their ingredients be safe for consumers under labeled or customary conditions of use. fda.gov The FDA has reviewed the safety of parabens and, at present, has not found evidence that their use in cosmetics has an effect on human health. fda.govskintypesolutions.com Some parabens are also listed as Generally Recognized As Safe (GRAS) for use in food. europa.eu
European Chemicals Agency (ECHA): ECHA is responsible for managing the technical and administrative aspects of the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. ECHA has classified butylparaben as a substance of very high concern (SVHC) due to its endocrine-disrupting properties. cosmeticsdesign-europe.com This inclusion in the Candidate List triggers legal obligations for companies using the substance.
Table 2: Comparison of Regulatory Positions on Butylparabens
| Regulatory Body | Stance on Butylparaben in Cosmetics | Key Points | Source |
| EU SCCS | Restricted use | Maximum concentration of 0.14% (as acid) for adults. Lower limits recommended for children's products. | cirs-group.comeuropa.eueuropa.eugpcgateway.comcriticalcatalyst.com |
| US FDA | Permitted | No specific regulations for parabens in cosmetics, but products must be safe. No current evidence of harm to human health from cosmetic use. | fda.govskintypesolutions.com |
| ECHA | Substance of Very High Concern (SVHC) | Identified as an endocrine disruptor, leading to regulatory obligations for companies. | cosmeticsdesign-europe.com |
Research on Alternative Preservatives and Their Comparative Safety Profiles
Due to regulatory restrictions and consumer concerns about parabens, there is ongoing research into alternative preservatives for cosmetic and personal care products. The ideal alternative would have a broad spectrum of antimicrobial activity, be stable in various formulations, and have a favorable safety profile.
Some of the commonly considered alternatives to parabens include:
Phenoxyethanol: A broad-spectrum preservative effective against bacteria, yeast, and mold.
Sodium Benzoate and Potassium Sorbate: Often used in combination, these are effective in acidic formulations.
Benzyl (B1604629) Alcohol: An aromatic alcohol with preservative properties.
Caprylyl Glycol and Ethylhexylglycerin: These are often used as part of a preservative blend and can also have skin-conditioning properties.
The comparative safety profiles of these alternatives are a key consideration. While they are generally considered safe for use in cosmetics, they may have their own limitations, such as a narrower spectrum of activity, potential for skin irritation in some individuals, or formulation incompatibilities. The selection of a preservative system depends on the specific product formulation and the desired level of microbial protection.
Advanced Research Methodologies and in Silico Approaches Applied to Sec Butyl 4 Hydroxybenzoate
Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Paraben Research
Omics technologies offer a holistic view of the molecular changes within an organism, tissue, or cell population following exposure to a substance. These high-throughput methods are crucial for identifying biomarkers of exposure and effect, and for elucidating mechanisms of action.
Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed. Studies on various parabens have demonstrated their ability to alter gene expression. For instance, transcriptomic analysis of human induced pluripotent stem cells (iPSCs) differentiating into neuroectodermal cells showed that ethylparaben (B1671687), at cytotoxic or near-cytotoxic concentrations, could deregulate the expression of developmental genes. doi.orgnih.gov Another study on the brackish water flea, Diaphanosoma celebensis, revealed that methylparaben, ethylparaben, and propylparaben (B1679720) induced significant differential gene expression patterns. nih.govresearchgate.net
Proteomics , the large-scale study of proteins, provides insights into the functional consequences of altered gene expression. Proteomic studies have shown that parabens can impact the nervous system and brain development. In zebrafish, propylparaben exposure led to alterations in proteins related to brain development and lipid metabolism. nih.gov Furthermore, methylparaben exposure in adult zebrafish brains was found to impact the nervous system, with distinct neurotoxic mechanisms observed between sexes. frontiersin.orgresearchgate.net The compound sec-butyl 4-hydroxybenzoate (B8730719) itself is noted as a product for proteomics research, indicating its potential use as a standard or tool in such studies. nih.gov
Metabolomics is the comprehensive analysis of metabolites within a biological system. Untargeted metabolomics studies on pregnant women have linked paraben exposure to alterations in various metabolic pathways, including purine (B94841) metabolism, fatty acid β-oxidation, and tryptophan metabolism. nih.govacs.orgacs.org These studies identified specific metabolites associated with paraben concentrations in urine, some of which were related to dietary intake. yale.eduresearchgate.netnih.gov In mice, paraben exposure, particularly in conjunction with a high-fat diet, was shown to alter the metabolome, with arachidonic acid metabolism being a significantly enriched pathway. rsc.org The identification of sec-butyl 4-hydroxybenzoate in the HPLC fingerprinting of Ficus microcarpa leaves is an example of its detection in metabolomic analyses of natural products. nih.govnih.gov
Table 1: Summary of Omics Studies on Parabens
| Omics Technology | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Transcriptomics | Human iPSCs | Ethylparaben altered developmental gene expression at high concentrations. | doi.orgnih.gov |
| Transcriptomics | Diaphanosoma celebensis | Methyl-, ethyl-, and propylparaben induced differential gene expression. | nih.govresearchgate.net |
| Proteomics | Zebrafish (larvae) | Propylparaben altered proteins involved in brain development and lipid metabolism. | nih.gov |
| Proteomics | Zebrafish (adult) | Methylparaben exposure impacted the nervous system with sex-specific mechanisms. | frontiersin.orgresearchgate.net |
| Metabolomics | Pregnant Women | Paraben exposure was associated with altered purine and fatty acid metabolism. | nih.govacs.orgacs.org |
| Metabolomics | Mice | Parabens altered arachidonic acid metabolism, especially with a high-fat diet. | rsc.org |
Advanced In Vitro and In Vivo Model Systems for Toxicity and Efficacy Assessment
To better predict human responses to chemical exposures, researchers are moving beyond traditional cell cultures and animal models to more sophisticated systems that more accurately recapitulate human physiology.
Zebrafish (Danio rerio) Embryos have emerged as a powerful in vivo model for developmental toxicity testing due to their rapid external development, optical transparency, and genetic similarity to humans. researchgate.net Numerous studies have utilized zebrafish embryos to assess the toxicity of parabens. Exposure to various parabens has been shown to cause a range of developmental effects, including decreased heart rate, reduced blood circulation, pericardial and yolk sac edema, and skeletal malformations. researchgate.netscholarsresearchlibrary.com Studies have also investigated the neurodevelopmental effects of parabens using zebrafish, revealing alterations in behavior and the expression of brain-specific genes. nih.gov The model has also been used to assess the acute toxicity of methylparaben and its halogenated byproducts. nih.gov
Organoids are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of specific organs. researchgate.netmdpi.comresearchgate.net This technology provides a more physiologically relevant in vitro system for studying the effects of chemical compounds. For instance, prostate organoids have been used to investigate the long-term effects of low-dose butylparaben (B1668127) exposure, revealing hormonal imbalances and increased reactive oxygen species production. nih.gov Lung organoids are also being explored as a model to assess the risks associated with the inhalation of cosmetic ingredients, including parabens. mdpi.com
Table 2: Findings from Advanced Model Systems for Paraben Toxicity
| Model System | Paraben Studied | Observed Effects | Reference(s) |
|---|---|---|---|
| Zebrafish Embryos | Methyl-, Ethyl-, Propyl-, Butylparaben | Developmental toxicity (e.g., reduced heart rate, edema, malformations), neurodevelopmental effects. | nih.govnih.govresearchgate.netscholarsresearchlibrary.comacs.org |
| Prostate Organoids | Butylparaben | Hormonal imbalance, increased reactive oxygen species, reproductive toxicity. | nih.gov |
| Lung Organoids | General Parabens | Proposed as a model for assessing inhalation risks of cosmetic ingredients. | mdpi.com |
Computational Toxicology and Predictive Modeling
Computational toxicology utilizes computer models to predict the potential toxicity of chemicals, reducing the need for extensive animal testing and prioritizing substances for further investigation.
Quantitative Structure-Activity Relationships (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a particular property. researchgate.net QSAR models have been developed for parabens to predict various endpoints, including their base-catalyzed hydrolysis kinetics and pKa values. bohrium.com These models can help to fill data gaps for less-studied parabens by predicting their properties based on their molecular structure. industrialchemicals.gov.authieme-connect.com A patent for an herbicidal composition containing sec-butyl-4-hydroxybenzoate references the use of SAR and QSAR in environmental research. acs.org
Physiologically Based Pharmacokinetic (PBPK) Modeling simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. PBPK models for parabens, including methyl-, propyl-, and butylparaben, have been developed for both rats and humans. nih.govscitovation.comtoxicology.orgkoreascience.krhanyang.ac.kr These models can be parameterized using a combination of QSAR for tissue solubility and in vitro data for metabolic rates. nih.gov PBPK models are valuable for extrapolating toxicity data between species and for estimating internal exposure levels from biomonitoring data. scitovation.com
Table 3: Applications of Computational Toxicology to Parabens
| Modeling Approach | Application to Parabens | Key Outcomes | Reference(s) |
|---|---|---|---|
| QSAR | Prediction of hydrolysis and pKa | Efficiently fills data gaps for various parabens. | bohrium.comindustrialchemicals.gov.authieme-connect.com |
| QSAR | Dermal absorption prediction | Models developed based on a diverse set of chemicals including parabens. | researchgate.net |
| PBPK | Modeling of methyl-, propyl-, and butylparaben | Predicts ADME in rats and humans, aids in risk assessment. | nih.govscitovation.comtoxicology.org |
| PBPK | Modeling of ethylparaben | Determined pharmacokinetic values in rats. | koreascience.kr |
Systems Biology Approaches to Elucidate Complex Biological Perturbations
Systems biology integrates data from various sources, including omics technologies and computational models, to understand the complex interactions within a biological system and how these are perturbed by external factors like chemical exposures.
Network toxicology is a systems biology approach that uses network analysis to explore the molecular mechanisms of toxicity. This approach has been applied to parabens to investigate their role in breast cancer pathogenesis. nih.gov By integrating data on paraben-protein interactions and breast cancer-associated targets, researchers can identify key molecular pathways that are dysregulated by paraben exposure. nih.gov Such studies have suggested that parabens may contribute to breast cancer development by targeting core molecules like estrogen receptors and regulating associated pathways. nih.gov This approach provides a framework for understanding the potential for parabens to promote the invasive properties of human cells. nih.gov
The broader biological effects of parabens are thought to involve the disruption of membrane transport processes or the inhibition of key enzymes. wikipedia.org Systems biology approaches are well-suited to unraveling these complex, multi-faceted mechanisms of action.
Future Research Directions and Translational Implications for Sec Butyl 4 Hydroxybenzoate
Development of Sustainable and Biologically Compatible Alternatives to Paraben Esters
The discourse surrounding parabens, including sec-Butyl 4-hydroxybenzoate (B8730719), has spurred research into safer alternatives for preservation in cosmetics, pharmaceuticals, and food products. researchgate.net While parabens are effective and inexpensive, concerns about their potential endocrine-disrupting properties are driving the demand for substitutes. researchgate.net Future research should prioritize the development of alternatives that are not only effective antimicrobial agents but are also sustainable and biologically compatible.
Currently, popular alternatives to parabens include phenoxyethanol, benzyl (B1604629) alcohol, potassium sorbate, and sodium benzoate. researchgate.net However, these alternatives are not without their own potential health considerations and may not be as effective against a broad spectrum of microorganisms as parabens. researchgate.netresearchgate.net The development of novel preservatives should focus on natural substances such as essential oils and plant extracts, which have shown antimicrobial potential. researchgate.net A significant challenge lies in ensuring the stability and efficacy of these natural alternatives in various product formulations. researchgate.net
For sec-Butyl 4-hydroxybenzoate specifically, future work should involve head-to-head comparisons of its preservative efficacy and toxicological profile against newly developed alternatives. This will provide a scientifically robust basis for its potential replacement in consumer products. The ideal alternative would possess a similar or better safety profile, be biodegradable, and be sourced from renewable materials.
Table 1: Current and Potential Alternatives to Paraben Esters
| Preservative Class | Examples | Mode of Action | Considerations |
| Parabens | This compound, Methylparaben, Propylparaben (B1679720) | Disruption of membrane transport and inhibition of DNA/RNA synthesis. iehconsulting.co.uk | Potential endocrine disruption. cato-chem.com |
| Alcohols | Phenoxyethanol, Benzyl alcohol | Disruption of cell membranes. researchgate.net | Potential for skin irritation with some compounds. researchgate.net |
| Organic Acids | Potassium Sorbate, Sodium Benzoate | Inhibition of microbial growth by altering cellular pH. researchgate.net | Efficacy is pH-dependent. scbt.com |
| Natural Extracts | Essential oils, Plant extracts | Various, often involving multiple mechanisms. | Standardization and stability in formulations can be challenging. researchgate.net |
Long-Term Epidemiological Cohort Studies and Human Health Monitoring
While numerous studies have detected parabens in human tissues, there is a need for long-term epidemiological cohort studies to establish clearer links between this compound exposure and health outcomes. nih.govnih.gov Current human biomonitoring studies have confirmed widespread exposure to various parabens, including butylparaben (B1668127). researchgate.net For instance, a study of a diverse adult population found butylparaben in 69% of urine samples. researchgate.net
Future cohort studies should be designed to follow large populations over extended periods, collecting repeated biological samples (urine, blood) to assess this compound exposure levels. researchgate.net These studies should also gather detailed health information, with a particular focus on endocrine-related endpoints such as reproductive health, thyroid function, and the incidence of hormone-sensitive cancers. nih.gov Given that parabens can be absorbed through the skin without hydrolysis, monitoring for the parent compound and its specific metabolites is crucial for accurate exposure assessment. researchgate.net
A critical aspect of this research will be to investigate exposure during sensitive life stages, such as in utero and early childhood, as these are periods of heightened vulnerability to endocrine disruptors. google.com
Table 2: Detection of Butylparaben in Human Samples from Selected Studies
| Study Population | Sample Type | Detection Frequency (%) | Median Concentration (ng/mL) |
| Diverse Adult Group (USA) | Urine | 69 | Not specified for butylparaben alone |
| Chinese Men | Seminal Plasma | Not specified | Not specified |
| Human Breast Cancer Tissue | Tissue | Detected | Not specified |
Note: Data for this compound is often grouped with other butylparaben isomers.
Integrated Assessment of Mixture Effects with Other Environmental Contaminants and Endocrine Disruptors
Humans are not exposed to single chemicals in isolation but rather to complex mixtures of environmental contaminants. nih.gov Therefore, a critical future research direction is the integrated assessment of the mixture effects of this compound with other endocrine disruptors and environmental contaminants. nih.gov The combined exposure to multiple chemicals with similar modes of action, even at low individual concentrations, may lead to additive or synergistic effects that are not predicted by studying each chemical alone. dtu.dk
Future research should employ a variety of approaches, from in vitro cell-based assays to in vivo animal studies and epidemiological investigations, to understand the health impacts of relevant chemical mixtures. chemeo.com For this compound, it is important to investigate its combined effects with other common endocrine disruptors such as phthalates, bisphenols, and other parabens that are frequently found in consumer products and the environment. These studies should focus on identifying common toxicity pathways and assessing whether the combined exposure leads to enhanced adverse outcomes.
Elucidation of Novel Mechanisms of Action and Refined Adverse Outcome Pathways
While the estrogenic activity of some parabens is a known mechanism of endocrine disruption, the full spectrum of their biological activities is not yet completely understood. nih.goveuropa.eu The exact mechanism of action for this compound is not fully elucidated, though it is known to have potential endocrine-disrupting properties. Future research should aim to uncover novel mechanisms of action and refine the Adverse Outcome Pathways (AOPs) associated with this compound.
An AOP is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at the organism or population level through a series of key events. nist.gov For this compound, the MIE could be the binding to a hormone receptor, and the adverse outcome could be reproductive toxicity. europa.euchemicalbook.com Developing detailed AOPs for this compound will help to organize existing knowledge, identify data gaps, and guide future targeted testing. This includes investigating its potential to interact with other hormone receptors, alter hormone synthesis or metabolism, and induce epigenetic modifications. nih.gov
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H14O3 | fluorochem.co.uk |
| Molecular Weight | 194.23 g/mol | buu.ac.th |
| Melting Point | 60°C | buu.ac.th |
| Boiling Point | 210°C at 25 mmHg | |
| Solubility in Water | Low | chemicalbook.com |
| Log P (Octanol/Water Partition Coefficient) | 3.57 (for Butylparaben) | chemicalbook.com |
Translation of Scientific Findings into Evidence-Based Public Health Policy and Risk Communication Strategies
A crucial final step is the effective translation of scientific findings on this compound into evidence-based public health policies and clear risk communication strategies. This involves a continuous dialogue between scientists, regulators, public health officials, and the public. As more data on the potential health effects of this compound become available, it will be essential to reassess its safety and, if necessary, update regulations regarding its use in consumer products. chemicalbook.com
Developing effective risk communication strategies is paramount to inform the public about the potential risks of this compound without causing undue alarm. This communication should be transparent, accessible, and based on the weight of scientific evidence. It should also provide practical advice on how consumers can reduce their exposure if they choose to do so. Future efforts should focus on creating targeted communication materials for different audiences, including healthcare providers, manufacturers, and the general public. The ultimate goal is to empower individuals and policymakers to make informed decisions that protect public health.
Q & A
Q. How to design a study investigating the allergenic potential of this compound (H317 hazard)?
Q. What controls are essential when studying this compound’s antimicrobial efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
